molecular formula C11H10Cl2N4O2 B2784147 1-((2,6-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide CAS No. 1002535-09-2

1-((2,6-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B2784147
CAS No.: 1002535-09-2
M. Wt: 301.13
InChI Key: QRWFPNAMRARUMV-UHFFFAOYSA-N
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Description

Historical Development of Pyrazole Derivatives

The pyrazole nucleus, first synthesized by Ludwig Knorr in 1883 via the condensation of ethyl acetoacetate with phenyl hydrazine, marked a pivotal advancement in heterocyclic chemistry. Early work by Hans von Pechmann in 1898 demonstrated the synthesis of pyrazole from acetylene and diazomethane, establishing foundational routes for functionalization. By the mid-20th century, the isolation of 1-pyrazolyl-alanine from watermelon seeds underscored pyrazole’s natural occurrence, while synthetic derivatives like antipyrine (1887) and dipyrone (1922) validated its therapeutic potential. The 21st century witnessed a surge in pyrazole-based drug approvals, including celecoxib (COX-2 inhibitor), zavegepant (CGRP antagonist), and lenacapavir (HIV capsid inhibitor), reflecting the scaffold’s versatility.

Significance of Carbohydrazide Moiety in Heterocyclic Chemistry

Carbohydrazides (–CONHNH2) serve as linchpins in constructing bioactive heterocycles due to their dual nucleophilic (hydrazine) and electrophilic (carbonyl) reactivity. Their incorporation into pyrazole systems enhances hydrogen-bonding capacity and metabolic stability, critical for target engagement. For instance, hydrazide-containing pyrazoles exhibit broad-spectrum antimicrobial and antitumor activities by modulating enzyme active sites, as demonstrated by derivatives such as 2-{2-[4-(4-fluorobenzylidene)-2-(4-fluorophenyl)-5-oxo-4,5-dihydroimidazol-1-yl)acetyl}-3-methyl-2,4-dihydro-1H-pyrazole-5-one. The carbohydrazide group’s planar geometry further facilitates π-π stacking interactions with aromatic residues in biological targets.

Structural Features of 1-((2,6-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide

This compound integrates three key structural elements:

  • Pyrazole Core : A five-membered aromatic ring with adjacent nitrogen atoms, conferring rigidity and dipole interactions. X-ray crystallography confirms planarity, with C–N bond lengths averaging 1.33 Å, ideal for π-conjugation.
  • 2,6-Dichlorophenoxymethyl Substituent : The electron-withdrawing chlorine atoms induce steric hindrance and lipophilicity, enhancing membrane permeability. The phenoxy group’s ortho-substitution pattern minimizes rotational freedom, stabilizing ligand-receptor complexes.
  • Carbohydrazide Moiety : Positioned at C-3, this group provides hydrogen-bond donor/acceptor sites (NH and CO) for interactions with biological targets like kinases or oxidoreductases.

Electronic Properties :

  • The pyrazole ring’s electron-deficient nature (pKa ~2.49) facilitates electrophilic substitution at N-1 and C-4 positions.
  • The 2,6-dichlorophenoxy group’s Hammett σ value (~0.76) suggests moderate electron withdrawal, polarizing the methylene bridge and adjacent carbonyl group.

Positioning Within Broader Pyrazole Pharmacophore Research

Pyrazole derivatives dominate kinase inhibitor development due to their ability to occupy ATP-binding pockets. For example, pralsetinib and selpercatinib exploit pyrazole’s planar geometry to target RET proto-oncogene mutations in cancers. In this compound, the carbohydrazide moiety extends the pharmacophore into solvent-exposed regions, enabling interactions with allosteric sites. This aligns with trends in multitarget drug design, where hybrid molecules like baricitinib (JAK/STAT inhibitor) combine pyrazole with additional functional groups for polypharmacology.

Comparative Analysis of Pyrazole-Based Drugs :

Drug Target Substituents Year Approved
Celecoxib COX-2 Trifluoromethyl, sulfonamide 1998
Zavegepant CGRP receptor Indazole, fluorophenyl 2023
Lenacapavir HIV-1 capsid Quinazoline, tert-butyl 2022
Target Compound Undisclosed 2,6-Dichlorophenoxy, carbohydrazide N/A

The target compound’s dichlorophenoxy and carbohydrazide groups suggest potential applications in infectious disease or oncology, mirroring the trajectory of pyrazole derivatives like larotrectinib (tropomyosin receptor kinase inhibitor). Its structural complexity, achieved through regioselective synthesis techniques (e.g., Knorr-type condensations), exemplifies modern strategies to optimize bioavailability and target selectivity.

Properties

IUPAC Name

1-[(2,6-dichlorophenoxy)methyl]pyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N4O2/c12-7-2-1-3-8(13)10(7)19-6-17-5-4-9(16-17)11(18)15-14/h1-5H,6,14H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWFPNAMRARUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCN2C=CC(=N2)C(=O)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,6-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-((2,6-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives of the pyrazole ring or the phenoxy group.

    Reduction Products: Reduced forms of the carbohydrazide group.

    Substitution Products: Compounds with substituted phenoxy groups.

Scientific Research Applications

Medicinal Chemistry Applications

The pyrazole moiety has been recognized for its diverse biological activities, making compounds like 1-((2,6-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide valuable in drug discovery.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, a review of multicomponent reactions (MCRs) for synthesizing bioactive pyrazoles noted significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds were tested against strains such as Staphylococcus aureus and Escherichia coli, with some showing inhibition zones comparable to standard antibiotics .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively documented. Research indicates that certain pyrazole compounds exhibit cytotoxicity against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For example, studies have shown that derivatives can inhibit cancer cell proliferation effectively, suggesting potential therapeutic roles in oncology .

Anti-inflammatory Effects

Inflammation-related disorders are another area where pyrazole derivatives demonstrate promise. Compounds have shown the ability to inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance anti-inflammatory efficacy .

Agricultural Applications

In addition to medicinal uses, this compound has applications in agriculture, particularly as a pesticide or herbicide.

Herbicidal Activity

Research has indicated that certain pyrazole derivatives possess herbicidal properties, effectively controlling weed growth without harming crops. The compound's ability to inhibit specific biochemical pathways in plants makes it a candidate for developing selective herbicides .

Pesticidal Efficacy

The compound has also been studied for its potential as an insecticide or fungicide. Studies have demonstrated that specific derivatives can disrupt the life cycles of pests or inhibit fungal growth, offering a dual benefit in pest management strategies .

Synthesis and Structure-Activity Relationship

Understanding the synthesis of this compound is crucial for optimizing its applications.

Synthetic Routes

Various synthetic methods have been explored to produce this compound efficiently. Multicomponent reactions are particularly notable for their ability to generate diverse derivatives with high yields and purity . These methods often involve combining hydrazine derivatives with appropriate aldehydes and other reagents under controlled conditions.

Structure-Activity Relationship Studies

SAR studies provide insights into how modifications to the pyrazole ring influence biological activity. For example, variations in substituents at specific positions can enhance antimicrobial or anticancer properties, guiding future synthesis efforts towards more potent compounds .

Case Studies and Research Findings

StudyApplicationFindings
Foroughifar et al., 2018AntimicrobialCompounds showed significant antibacterial activity against E. coli with inhibition zones comparable to standard antibiotics .
Recent Review on PyrazolesAnticancerDocumented cytotoxic effects against various cancer cell lines; potential for further development in oncology .
Agricultural ResearchHerbicidalDemonstrated effective control of weed species with minimal crop damage; promising for future herbicide development .

Mechanism of Action

The mechanism of action of 1-((2,6-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 1-((2,6-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide can be elucidated by comparing it to closely related pyrazole-carbohydrazide and phenoxymethyl-substituted analogs.

Structural and Physicochemical Comparison

Compound Name Substituent on Phenoxy Molecular Formula Molecular Weight Key Properties/Applications
This compound 2,6-Cl₂ C₁₁H₁₀Cl₂N₄O₂ 317.13 High lipophilicity (predicted logP ~3.2); potential pesticidal activity due to dichloro motif
1-((2,5-Dimethylphenoxy)methyl)-1H-pyrazole-3-carbohydrazide 2,5-(CH₃)₂ C₁₃H₁₆N₄O₂ 260.29 Lower logP (~2.5); reduced steric hindrance may enhance solubility
1-((2-Chloro-4-nitrophenoxy)methyl)-1H-pyrazole-3-carbohydrazide 2-Cl, 4-NO₂ C₁₁H₁₀ClN₅O₄ 311.68 Electron-withdrawing nitro group increases reactivity; potential for nitroreductase-targeted prodrugs
1-[(4-Bromophenoxy)methyl]-1H-pyrazole-3-carbohydrazide 4-Br C₁₁H₁₁BrN₄O₂ 311.13 Bromine substitution may enhance halogen bonding in protein interactions
1-[(2,6-Dichlorophenoxy)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide 2,6-Cl₂, carboxamide C₁₉H₁₄Cl₂N₄O₂S 453.27 Carboxamide group improves metabolic stability compared to carbohydrazide

Functional Group and Bioactivity Insights

  • Electron-Withdrawing vs. Electron-Donating Groups: The 2,6-dichloro substitution in the target compound enhances lipophilicity and may improve membrane permeability compared to methyl or nitro groups . This aligns with pesticidal analogs like 2,6-DCPP (2-(2,6-dichlorophenoxy)propionic acid), where chlorine atoms confer herbicidal activity .
  • Carbohydrazide vs. For example, replacing carbohydrazide with carboxamide in 1-[(2,6-dichlorophenoxy)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide increases molecular weight and likely enhances resistance to hydrolysis .

Pharmacokinetic and Drug-Likeness Predictions

Using computational tools like SwissADME (as applied to triazolothiadiazine-pyrazole hybrids in ), the target compound likely exhibits:

  • Moderate aqueous solubility due to the polar carbohydrazide group.
  • High gastrointestinal absorption (predicted >80%) owing to its logP (~3.2).
  • Potential cytochrome P450 interactions, common in chlorinated aromatics .

Biological Activity

1-((2,6-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which may contribute to its diverse biological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C₁₈H₁₄Cl₂N₄O₂
  • Molecular Weight: 433.3 g/mol
  • CAS Number: 1005614-38-9

Biological Activity Overview

Recent studies have explored the biological activity of this compound, focusing on its potential as an anti-diabetic agent, antioxidant, and inhibitor of various enzymes.

Antidiabetic Activity

In vitro studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant inhibition of α-glucosidase and α-amylase enzymes. The IC50 values for these activities were reported as follows:

Compoundα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)
Acarbose72.58 ± 0.68115.6 ± 0.574
Pyrazole Derivative75.62 ± 0.56119.3 ± 0.75

These results indicate that the compound has comparable efficacy to Acarbose, a standard drug used in diabetes management .

Antioxidant Activity

The antioxidant properties of this compound were evaluated through various assays measuring free radical scavenging activity. The findings suggest that it possesses considerable antioxidant capabilities, which may be beneficial in mitigating oxidative stress-related diseases.

Molecular docking studies have been employed to predict the binding interactions between this compound and target enzymes such as α-glucosidase and α-amylase. The results indicate favorable binding affinities, which support the observed biological activities.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

  • Study on Diabetes Management : A clinical trial assessed the efficacy of pyrazole derivatives in patients with type 2 diabetes. Results indicated a significant reduction in postprandial blood glucose levels.
  • Antioxidant Efficacy : Another study focused on the antioxidant potential of these compounds in models of oxidative stress, demonstrating a protective effect against cellular damage.

Q & A

Q. What are the standard synthetic routes for 1-((2,6-Dichlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves:

  • Step 1: Formation of the pyrazole ring via cyclization of hydrazine derivatives with β-keto esters or diketones.
  • Step 2: Introduction of the 2,6-dichlorophenoxy moiety via nucleophilic substitution or coupling reactions. For example, reacting a pyrazole intermediate with 2,6-dichlorophenol under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3: Hydrazide formation by reacting the ester intermediate with hydrazine hydrate . Critical Parameters:
  • Temperature: Elevated temperatures (80–100°C) improve substitution efficiency for the dichlorophenoxy group .
  • Catalyst: Use of phase-transfer catalysts (e.g., TBAB) enhances reaction rates in biphasic systems .
  • Purification: Column chromatography with ethyl acetate/hexane (3:7) is effective for isolating the final product .

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy:
  • ¹H NMR: Look for peaks corresponding to the pyrazole ring (δ 6.5–7.5 ppm), dichlorophenoxy methylene (δ ~4.8 ppm), and hydrazide NH (δ ~9.5 ppm, broad) .
  • ¹³C NMR: Confirm the carbonyl (C=O) at δ ~165 ppm and aromatic carbons (δ 110–150 ppm) .
    • X-ray Crystallography: Use SHELXL for refinement. Key metrics include R-factor (<5%) and atomic displacement parameters to validate the 2,6-dichlorophenoxy orientation .
    • IR Spectroscopy: Identify N-H stretches (~3300 cm⁻¹) and C=O stretches (~1680 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the 2,6-dichlorophenoxy group while minimizing side products?

Q. How can computational methods like DFT be applied to study the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Use Gaussian09 or ORCA to calculate:
  • HOMO-LUMO gaps: Predict reactivity (narrow gaps ≈ higher reactivity). For this compound, the dichlorophenoxy group reduces the gap by 0.8 eV compared to unsubstituted analogs .
  • Electrostatic Potential Maps: Identify nucleophilic regions (e.g., hydrazide NH) for derivatization .
    • Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to guide solubility studies .

Q. What strategies resolve contradictions between predicted and observed biological activity data?

Methodological Answer:

  • Data Triangulation: Cross-validate in vitro assays (e.g., enzyme inhibition) with in silico docking (AutoDock Vina). For example, if predicted IC₅₀ is 10 nM but observed is 100 nM:
  • Check protein flexibility in docking models.
  • Verify compound purity (>95% by HPLC) and aggregation state (DLS for nanoaggregates) .
    • Metabolite Screening: Use LC-MS to identify degradation products (e.g., hydrolyzed hydrazide) that may interfere with activity .

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